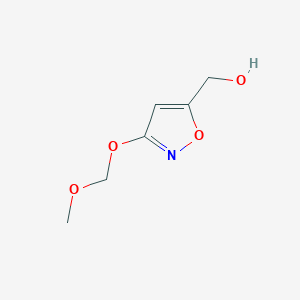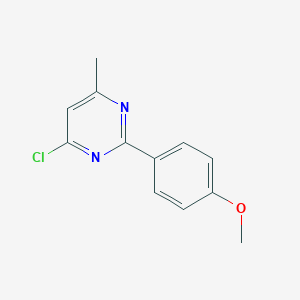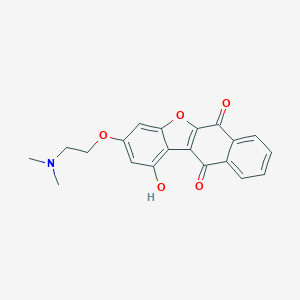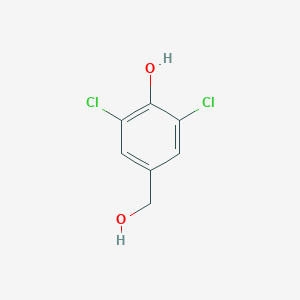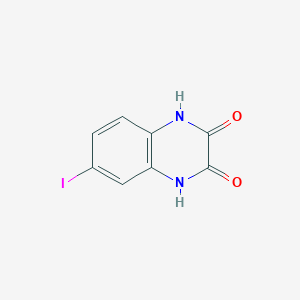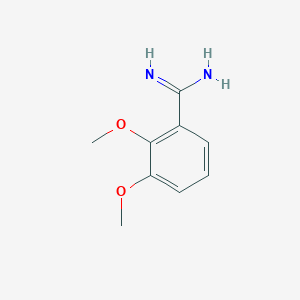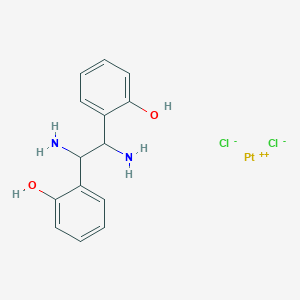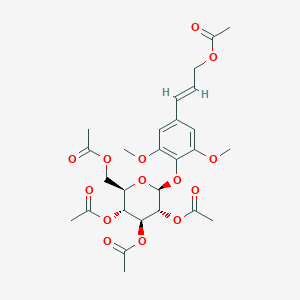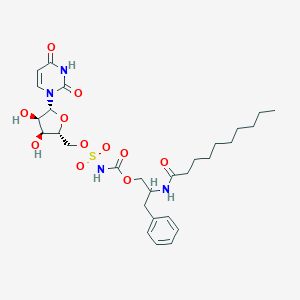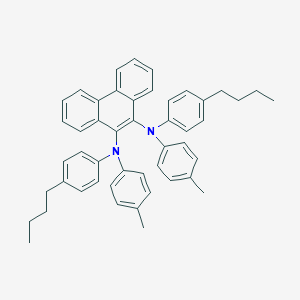
N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine, also known as DTPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPD is a type of aromatic amine that has a unique molecular structure, making it an interesting compound to study.
Wissenschaftliche Forschungsanwendungen
N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is a promising material for use in organic light-emitting diodes (OLEDs) due to its high thermal stability, excellent electron transport properties, and good film-forming ability. N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has also been investigated as a hole transport material in perovskite solar cells, where it has shown high power conversion efficiency and stability.
Wirkmechanismus
The mechanism of action of N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is not fully understood, but it is believed to be related to its electron transport properties. N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has a high electron affinity, which allows it to efficiently transport electrons from the cathode to the emitting layer in OLEDs. In perovskite solar cells, N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine acts as a hole transport material, facilitating the movement of positive charges from the perovskite layer to the anode.
Biochemical and Physiological Effects:
N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is not toxic to human cells, making it a safe material for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine in lab experiments include its high yield from synthesis, excellent electron transport properties, and good film-forming ability. However, the limitations of using N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine. One direction is to study its potential applications in other fields, such as organic field-effect transistors and sensors. Another direction is to investigate the use of N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine in combination with other materials to enhance its properties. Additionally, further research is needed to fully understand the mechanism of action of N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine involves the condensation reaction of 9,10-phenanthrenequinone with p-toluidine and 4-butylaniline in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent under reflux conditions, and the resulting product is purified using column chromatography. The yield of N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine obtained from this synthesis method is high, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
9-N,10-N-bis(4-butylphenyl)-9-N,10-N-bis(4-methylphenyl)phenanthrene-9,10-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N2/c1-5-7-13-37-23-31-41(32-24-37)49(39-27-19-35(3)20-28-39)47-45-17-11-9-15-43(45)44-16-10-12-18-46(44)48(47)50(40-29-21-36(4)22-30-40)42-33-25-38(26-34-42)14-8-6-2/h9-12,15-34H,5-8,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQUWTMOHXGTNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629208 |
Source


|
| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine | |
CAS RN |
151026-65-2 |
Source


|
| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

